[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate
Overview
Description
Maytansine is a potent cytotoxic agent that belongs to the ansamycin family of macrolides. It was originally isolated from the Ethiopian shrub Maytenus serrata. Maytansine exhibits strong antimitotic activity by inhibiting microtubule assembly, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maytansine can be synthesized through various methods. One common approach involves the reaction of a compound of Formula I with an organometallic reagent to produce maytansinol, which is then converted to maytansine . The reaction conditions typically involve the use of dichloromethane (DCM) at room temperature, with reagents such as triethylamine (TEA) and 4-pyrrolidinopyridine (A) to facilitate the acylation reaction .
Industrial Production Methods: Industrial production of maytansine often involves the isolation of maytansinoids from natural sources such as the microorganism Actinosynnema pretiosum. These maytansinoids are then converted to maytansinol, which is further processed to produce maytansine .
Chemical Reactions Analysis
Types of Reactions: Maytansine undergoes various chemical reactions, including acylation, oxidation, and reduction. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions of maytansine include dichloromethane, triethylamine, and 4-pyrrolidinopyridine. The reactions are typically carried out at room temperature, with varying reaction times depending on the desired product .
Major Products: The major products formed from the reactions of maytansine include various derivatives such as maytansinol and its acylated forms. These derivatives are often used in the development of antibody-drug conjugates for targeted cancer therapy .
Scientific Research Applications
Maytansine has a wide range of scientific research applications, particularly in the field of cancer treatment. It is used as the cytotoxic component in antibody-drug conjugates, which are designed to selectively target and kill cancer cells. One notable example is trastuzumab emtansine, an approved drug for the treatment of certain types of breast cancer .
For instance, researchers have developed a two-dimensional glycomaterial for the targeted delivery of maytansine to liver cancer cells, resulting in greater cytotoxicity than maytansine alone .
Mechanism of Action
Maytansine exerts its effects by binding to tubulin at the rhizoxin binding site, thereby inhibiting the assembly of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in rapidly proliferating cancer cells . The high-affinity binding of maytansine to tubulin is responsible for its potent antimitotic activity .
Comparison with Similar Compounds
Maytansine is part of a broader class of compounds known as maytansinoids. Similar compounds include ansamitocin, mertansine (DM1), and ravtansine (DM4). These compounds share a similar mechanism of action, targeting microtubules and inhibiting their assembly . maytansine is unique in its high binding affinity to tubulin and its potent cytotoxic effects, making it a valuable compound in cancer research and therapy .
Conclusion
Maytansine is a powerful cytotoxic agent with significant potential in cancer treatment. Its ability to inhibit microtubule assembly and induce mitotic arrest makes it a valuable tool in the development of targeted cancer therapies. Ongoing research continues to explore its applications and improve its efficacy in clinical settings.
Properties
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)/b12-10-,18-11-/t19-,20+,25+,26-,27+,30+,33+,34+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWGQKGSOKKOO-LOWKUAJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C)C)\C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46ClN3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35846-53-8 | |
Record name | Maitansine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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